(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid
Overview
Description
(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is a fluorinated derivative of indole-3-acetic acid, a compound known for its significant role in plant growth and development. The presence of fluorine atoms in the indole ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid typically involves the fluorination of indole derivatives followed by acetic acid substitution. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions on the indole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s fluorinated nature enhances its interaction with biological molecules, making it a valuable tool in biochemical studies. It is used to investigate enzyme-substrate interactions and to develop fluorinated analogs of biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its stability and bioactivity make it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry
Industrially, the compound is used in the development of advanced materials with enhanced properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability.
Mechanism of Action
The mechanism of action of (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking fluorine atoms.
5-fluoroindole-3-acetic acid: A partially fluorinated analog with fewer fluorine atoms.
6,7-difluoroindole-3-acetic acid: Another fluorinated derivative with different fluorination patterns.
Uniqueness
(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is unique due to its complete fluorination at positions 4, 5, 6, and 7 of the indole ring. This extensive fluorination enhances its chemical stability, biological activity, and potential for diverse applications compared to its partially fluorinated or non-fluorinated analogs.
Properties
IUPAC Name |
2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO2/c11-6-5-3(1-4(16)17)2-15-10(5)9(14)8(13)7(6)12/h2,15H,1H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAKIDXRHVHYMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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